Desipramine dibudinate
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Overview
Description
Desipramine dibudinate is a salt form of desipramine, a tricyclic antidepressant. Desipramine is primarily used in the treatment of depression and has been found to be effective in treating symptoms of attention-deficit hyperactivity disorder (ADHD) and neuropathic pain . The dibudinate salt form enhances the solubility and stability of desipramine, making it more suitable for pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desipramine is synthesized through a multi-step process starting from iminodibenzyl. The key steps involve:
N-alkylation: Iminodibenzyl is reacted with 3-chloropropylamine to form desipramine.
Salt Formation: Desipramine is then reacted with dibudinic acid to form desipramine dibudinate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Bulk Synthesis: Large reactors are used to carry out the N-alkylation and salt formation reactions.
Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Desipramine dibudinate undergoes several types of chemical reactions, including:
Oxidation: Desipramine can be oxidized to form its N-oxide derivative.
Reduction: Reduction of desipramine can lead to the formation of secondary amines.
Substitution: Desipramine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products
N-oxide Derivative: Formed through oxidation.
Secondary Amines: Formed through reduction.
Substituted Desipramine: Formed through nucleophilic substitution.
Scientific Research Applications
Desipramine dibudinate has a wide range of applications in scientific research:
Mechanism of Action
Desipramine dibudinate exerts its effects primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood . Desipramine also down-regulates β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Comparison with Similar Compounds
Desipramine dibudinate is part of the tricyclic antidepressant class, which includes other compounds such as:
Imipramine: Similar in structure but has a tertiary amine instead of a secondary amine.
Clomipramine: Contains a chlorine atom in its structure, making it more potent in serotonin reuptake inhibition.
Trimipramine: Has a different side chain, leading to distinct pharmacological properties.
This compound is unique due to its specific inhibition of norepinephrine reuptake and its dibudinate salt form, which enhances its pharmaceutical properties .
Properties
CAS No. |
62265-06-9 |
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Molecular Formula |
C36H46N2O6S2 |
Molecular Weight |
666.9 g/mol |
IUPAC Name |
2,6-ditert-butylnaphthalene-1,5-disulfonic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H22N2.C18H24O6S2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;1-17(2,3)13-9-7-12-11(15(13)25(19,20)21)8-10-14(18(4,5)6)16(12)26(22,23)24/h2-5,7-10,19H,6,11-14H2,1H3;7-10H,1-6H3,(H,19,20,21)(H,22,23,24) |
InChI Key |
AMLRZIZSGSCSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O)S(=O)(=O)O.CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Origin of Product |
United States |
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